molecular formula C12H16N2O B1461805 1-(3,5-Dimethylphenyl)piperazin-2-one CAS No. 880361-76-2

1-(3,5-Dimethylphenyl)piperazin-2-one

Cat. No.: B1461805
CAS No.: 880361-76-2
M. Wt: 204.27 g/mol
InChI Key: MVWABUWWMXFSRP-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a 3,5-dimethylphenyl group at the nitrogen position. The 3,5-dimethylphenyl substituent introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-5-10(2)7-11(6-9)14-4-3-13-8-12(14)15/h5-7,13H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWABUWWMXFSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCNCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654295
Record name 1-(3,5-Dimethylphenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880361-76-2
Record name 1-(3,5-Dimethylphenyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880361-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

1-(3,5-Dimethylphenyl)piperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the metabolic pathways in which they are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways. This inhibition can result in altered gene expression and changes in cellular function. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage. Additionally, threshold effects have been observed, where a certain dosage is required to elicit a biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can influence metabolic flux and metabolite levels, thereby affecting the overall metabolic profile of the organism. Additionally, this compound can modulate the activity of certain cofactors, further influencing its metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in certain cellular compartments, influencing its localization and activity. For instance, this compound has been shown to accumulate in the endoplasmic reticulum, where it can modulate protein synthesis and folding.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors.

Biological Activity

Overview

1-(3,5-Dimethylphenyl)piperazin-2-one, a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperazine ring substituted with a 3,5-dimethylphenyl group and a carbonyl moiety, which contributes to its pharmacological properties. Research indicates that this compound exhibits potential in various therapeutic areas, including anti-inflammatory, analgesic, and anticancer activities.

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N2O
  • CAS Number : 880361-76-2

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties. In studies involving carrageenan-induced paw edema in rats, the compound demonstrated significant edema inhibition comparable to diclofenac, a standard anti-inflammatory drug. The effective doses ranged from 25 to 125 mg/kg, showing up to 63.1% inhibition of edema development at specific time points post-administration .

Analgesic Effects

The analgesic potential of this compound has been assessed through various pain models. It has shown promising results in reducing pain responses in animal models, indicating its utility as a non-steroidal anti-inflammatory drug (NSAID) alternative with lower toxicity profiles compared to traditional NSAIDs .

Anticancer Activity

Research into the anticancer properties of this compound reveals its cytotoxic effects against several cancer cell lines. Notably, it has been shown to inhibit cell proliferation in human cancer cell lines at micromolar concentrations. The mechanism appears to involve the induction of apoptosis and modulation of key signaling pathways associated with cancer progression .

The precise mechanism of action for this compound is still under investigation. However, it is believed that the compound may interact with various receptors and enzymes involved in inflammatory and pain pathways. Additionally, its structural similarity to other biologically active piperazine derivatives suggests potential interactions with neurotransmitter systems, which may contribute to both analgesic and anti-inflammatory effects .

Case Studies and Research Findings

StudyFindings
Carrageenan-induced paw edema testDemonstrated significant anti-inflammatory activity with inhibition rates between 48.9% and 63.1% compared to diclofenac .
Cytotoxicity assaysShowed effective inhibition of cancer cell lines at micromolar concentrations; induced apoptosis and altered signaling pathways .
Pain modelsReduced pain responses significantly in animal models; potential as an NSAID alternative .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields: Pyrazoline derivatives (80–85% yields) exhibit higher efficiency compared to indolin-2-one (49%) and benzyl-piperazinones (yields unspecified) .
  • Spectral Signatures : The carbonyl stretch (IR) in piperazin-2-one analogs (~1680–1700 cm⁻¹) aligns with pyrazolines (1682 cm⁻¹), suggesting similar electronic environments .

Substituent Impact on Physicochemical Properties

  • Electronic Effects: Methyl groups are electron-donating, increasing electron density on the piperazinone ring, which may stabilize intermediates in electrophilic reactions.
  • Solubility: Indolin-2-one derivatives (e.g., C₁₆H₁₅NO) exhibit lower polarity than piperazinones due to fused aromatic systems, reducing aqueous solubility .

Preparation Methods

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Advantages Disadvantages Yield/Purity References
1 Piperazine dihydrochloride, piperazine, 2-chloro-N-(3,5-dimethylphenyl)acetamide Dehydrated ethanol, reflux, acidification (pH 2-5) High yield (>95%), high purity (>99.5%), scalable, recyclable reagents Requires careful pH control and monitoring >95% yield, >99.5% purity (HPLC)
2 Piperazine, halogenated phenyl compounds Strong bases (LiHMDS, NaHMDS, KHMDS), ether solvents, elevated temperature, long reaction time Catalyst-free, adaptable to various substrates Long reaction time (>14 days), sensitive conditions Not specified; moderate to high
3 Related piperazine derivatives for heterocyclic synthesis Various nucleophilic substitutions, oxidations, and functional group transformations Versatile synthetic framework Indirect method, requires additional steps Variable

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 1-(3,5-Dimethylphenyl)piperazin-2-one, and how can structural purity be validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between 3,5-dimethylphenyl precursors and piperazin-2-one derivatives. For example, analogous compounds (e.g., 1-(4-chlorophenyl)piperazine) are synthesized via coupling reactions under inert atmospheres, followed by purification via column chromatography . Structural validation requires 1H/13C NMR to confirm substituent positions and HRMS to verify molecular weight. Purity is assessed via HPLC (>95% purity threshold) and melting point consistency .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of dust/vapors .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Q. How is the compound’s solubility profile determined, and what solvents are optimal for in vitro assays?

  • Methodological Answer : Solubility is assessed via shake-flask method: dissolve incremental masses in solvents (e.g., DMSO, ethanol, PBS) at 25°C, followed by filtration and UV-Vis quantification. DMSO is preferred for stock solutions due to high solubility (>10 mM), while PBS is used for aqueous dilution in cellular assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the compound’s pharmacological activity?

  • Methodological Answer : Comparative studies on analogs (e.g., 1-(4-chlorophenyl)piperazine vs. This compound) reveal that electron-withdrawing groups (e.g., -Cl) enhance receptor binding affinity, while bulky substituents (e.g., 3,5-dimethyl) may sterically hinder interactions. Activity is quantified via IC50 values in receptor-binding assays and molecular docking simulations .

Q. What experimental strategies resolve contradictions in reported metabolic stability data?

  • Methodological Answer : Discrepancies arise from variations in hepatic microsome sources (e.g., human vs. rat) or incubation conditions (pH, temperature). Standardize protocols using:

  • LC-MS/MS for metabolite identification.
  • Cross-species validation to assess interspecies metabolic differences.
  • Positive controls (e.g., verapamil) to normalize degradation rates .

Q. How can synthetic yields be optimized while minimizing byproduct formation?

  • Methodological Answer : Key parameters include:

  • Catalyst Screening : Use Pd/C or Ni catalysts for coupling reactions to improve efficiency.
  • Temperature Control : Maintain reactions at 60–80°C to avoid thermal decomposition.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • In-line Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion points .

Q. What factors contribute to the compound’s stability under long-term storage, and how can degradation be mitigated?

  • Methodological Answer : Degradation is influenced by light exposure , humidity , and temperature . Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-UV analysis identify degradation products (e.g., oxidized piperazine rings). Mitigation strategies include:

  • Lyophilization for hygroscopic batches.
  • Amber glass vials to block UV light.
  • Antioxidants (e.g., BHT) at 0.01% w/w .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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